molecular formula C7H4BrClN2 B8767567 (4-Bromo-2-chlorophenyl)cyanamide CAS No. 921631-63-2

(4-Bromo-2-chlorophenyl)cyanamide

Cat. No.: B8767567
CAS No.: 921631-63-2
M. Wt: 231.48 g/mol
InChI Key: KKUGDTLGVRBPQH-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)cyanamide is a cyanamide derivative featuring a phenyl ring substituted with bromine (Br) at the para position and chlorine (Cl) at the ortho position. The cyanamide group (–NH–C≡N) confers unique chemical reactivity and biological activity, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No.

921631-63-2

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl)cyanamide

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3,11H

InChI Key

KKUGDTLGVRBPQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(4-Bromo-2-propylphenyl)cyanamide (CAS 223609-47-0)
  • Structure : Differs from the target compound by replacing the ortho-chloro substituent with a propyl group (–C₃H₇).
  • Applications: Not explicitly stated in evidence, but cyanamides are often explored as nitrification inhibitors or plant growth regulators .
N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8)
  • Structure : Contains a bromophenyl group and a chlorinated propanamide chain instead of a cyanamide group.
  • Chlorine on the propanamide may enhance electrophilic reactivity .
  • Applications : Propanamide derivatives are often intermediates in pharmaceutical synthesis.
O-(4-Bromo-2-chlorophenyl) Phosphorothioates (e.g., Profenofos, Sulprofos)
  • Structure : Feature a bromo-chlorophenyl group linked to phosphorothioate esters.
  • Key Properties: Organophosphates with broad-spectrum insecticidal activity. The electronegative Br and Cl substituents stabilize the molecule, enhancing persistence in environmental matrices .
  • Applications : Widely used as pesticides, targeting insect acetylcholinesterase .

Functional Group Comparisons

Cyanamide vs. Amide vs. Phosphorothioate
  • Cyanamide (–NH–C≡N): Electron-withdrawing nature increases acidity of the NH group, facilitating deprotonation and nucleophilic reactions. Known to induce plant defense responses (e.g., salicylic acid elevation) and systemic acquired resistance .
  • Amide (–CONH–) :
    • Participates in hydrogen bonding, influencing solubility and biological target interactions.
  • Phosphorothioate (–S–P–O–) :
    • Enzymatic inhibition (e.g., acetylcholinesterase in insects) due to phosphorylation capacity .
Phytotoxicity and Defense Responses
  • Cyanamide derivatives can induce oxidative stress (e.g., H₂O₂ accumulation) but also activate antioxidant pathways in plants. Substituents like Br and Cl may mitigate phytotoxicity compared to simpler cyanamides .
  • Comparison with Hydrogen Cyanamide :
    • Hydrogen cyanamide (H₂N–C≡N) is a potent dormancy-breaking agent but highly toxic. Bromo-chloro substitution in aryl cyanamides could reduce volatility and toxicity while retaining efficacy .

Data Table: Key Properties of Analogous Compounds

Compound Molecular Formula Substituents Functional Group Key Applications
(4-Bromo-2-chlorophenyl)cyanamide C₇H₄BrClN₂ Br (para), Cl (ortho) Cyanamide Agrochemical research (inferred)
(4-Bromo-2-propylphenyl)cyanamide C₁₀H₁₁BrN₂ Br (para), C₃H₇ (ortho) Cyanamide Not specified
N-(4-Bromophenyl)-2-chloropropanamide C₉H₉BrClNO Br (para), Cl (alkyl) Amide Pharmaceutical intermediate
Profenofos C₁₁H₁₅BrClO₃PS Br, Cl (aryl) Phosphorothioate Insecticide

Preparation Methods

Catalytic Bromination Using Tertiary Amine Hydrochlorides

The patent US4223166A outlines a method for brominating 2-chlorophenol derivatives using tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) as catalysts. Adapting this approach to 2-chloroaniline involves:

  • Dissolving 2-chloroaniline in chlorobenzene.

  • Adding 3–6% w/w triethylamine hydrochloride relative to the substrate.

  • Introducing bromine (Br₂) at 5–20°C over 3–4 hours.

  • Stirring the mixture for an additional hour post-addition.

This method achieves >99% conversion to 4-bromo-2-chloroaniline with <1% 2,6-dibromo impurity. The catalyst directs bromine to the para position via electrostatic stabilization of the intermediate bromonium ion.

Table 1: Bromination Optimization Parameters

ParameterOptimal ValueImpact on Yield/Purity
Catalyst loading5% w/wMaximizes para-selectivity
Temperature5–15°CMinimizes side reactions
SolventChlorobenzeneEnhances solubility

Cyanamide Functionalization via Cyanogen Bromide

The second stage involves converting 4-bromo-2-chloroaniline to the target cyanamide. Cyanogen bromide (CNBr) is the preferred reagent due to its high reactivity with primary amines.

Reaction Mechanism and Conditions

  • Deprotonation : 4-Bromo-2-chloroaniline is treated with a base (e.g., NaOH) in anhydrous dichloromethane to generate the reactive amine anion.

  • Nucleophilic Attack : Cyanogen bromide reacts with the amine anion, displacing bromide and forming the cyanamide bond.

Reaction Equation :

Ar-NH2+CNBrBaseAr-NH-CN+HBr\text{Ar-NH}_2 + \text{CNBr} \xrightarrow{\text{Base}} \text{Ar-NH-CN} + \text{HBr}

Table 2: Cyanamide Synthesis Conditions

ParameterOptimal ValueOutcome
Molar ratio (CNBr:Amine)1.1:1Ensures complete conversion
Temperature0–5°CSuppresses HCN generation
BaseTriethylamineNeutralizes HBr efficiently

Alternative Synthetic Routes and Comparative Analysis

Direct Bromination of (2-Chlorophenyl)cyanamide

An alternative approach involves brominating pre-formed (2-chlorophenyl)cyanamide. However, this method suffers from poor regioselectivity, yielding <70% of the desired 4-bromo isomer due to steric hindrance from the cyanamide group.

Ullmann-Type Coupling with Cyanamide

Palladium-catalyzed coupling of 4-bromo-2-chloroiodobenzene with cyanamide has been explored but requires expensive catalysts (e.g., Pd(PPh₃)₄) and yields ≤65%.

Characterization and Physicochemical Properties

The final product exhibits distinct physicochemical properties, as documented in Chemsrc:

Table 3: Key Properties of this compound

PropertyValueMethod
Melting Point103–105°CDifferential Scanning Calorimetry
Boiling Point227.7°C at 760 mmHgSimulated Distillation
Density1.335 g/cm³Gas Pycnometry
LogP2.31HPLC Retention Time

Industrial-Scale Considerations and Challenges

Purification Challenges

Despite high regioselectivity, residual catalysts (e.g., triethylamine hydrochloride) require removal via aqueous washes or activated carbon filtration .

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